molecular formula C39H62N10O15 B605511 Angstrom6 CAS No. 220334-14-5

Angstrom6

Cat. No.: B605511
CAS No.: 220334-14-5
M. Wt: 910.98
InChI Key: YUDSEXRLRQZDOS-PJYAFMLMSA-N
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Description

Origin and Biochemical Derivation from Single-Chain Urokinase Plasminogen Activator (scuPA)

Nomenclature and Definitive Primary Amino Acid Sequence (Ac-KPSSPPEE-NH2)

Angstrom6 is commonly referred to as A6 peptide. adooq.comontosight.aimedchemexpress.com Its definitive primary amino acid sequence is acetyl-Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu-amide, abbreviated as Ac-KPSSPPEE-NH2. selleckchem.comontosight.aimedchemexpress.comresearchgate.net This sequence indicates that the N-terminus of the peptide is acetylated (Ac-), and the C-terminus is amidated (-NH2). The sequence consists of eight L-amino acids: Lysine (B10760008) (K), Proline (P), Serine (S), Proline (P), Proline (P), Glutamic Acid (E), and Glutamic Acid (E). researchgate.net

The molecular formula of this compound is C43H68N10O15, and its molecular weight is approximately 933.05 g/mol . ontosight.ai Another source lists the formula as C39H62N10O15 with a molecular weight of 910.97. adooq.comacetherapeutics.com

Key Chemical Information for this compound:

PropertyValueSource
SynonymsA6 Peptide adooq.comontosight.aiacetherapeutics.com
SequenceAc-Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu-NH2 medchemexpress.comacetherapeutics.com
Sequence ShorteningAc-KPSSPPEE-NH2 medchemexpress.comacetherapeutics.com
Molecular FormulaC43H68N10O15 (approx.) ontosight.ai
Molecular FormulaC39H62N10O15 (approx.) adooq.comacetherapeutics.com
Molecular Weight933.05 g/mol (approx.) ontosight.ai
Molecular Weight910.97 g/mol (approx.) adooq.comacetherapeutics.com
PubChem CID54613018 nih.gov

Historical Context and Significance in Peptide-Based Research

The historical context of this compound is rooted in research exploring the biological functions of urokinase plasminogen activator and its receptor, uPAR. Investigations into the specific domains of uPA, particularly the connecting peptide domain, revealed that certain peptide fragments could influence cellular activities like migration independently of uPA-uPAR binding. nih.gov This led to the synthesis and evaluation of various peptides derived from this region, among which the A6 sequence demonstrated notable activity. nih.gov

This compound holds significance in peptide-based research as an example of a relatively short synthetic peptide derived from a larger protein that retains or exhibits novel biological modulating properties. Its development and study have contributed to the understanding of how specific peptide sequences can interact with cellular targets, such as CD44, to influence complex biological processes like cell migration and adhesion. nih.govresearchgate.net The research on this compound underscores the potential of peptide mimetics or fragments as tools for investigating protein function and as potential therapeutic leads.

Conceptual Framework of this compound as a Biological Modulator

The conceptual framework of this compound as a biological modulator centers on its ability to interact with cellular components, primarily the CD44 receptor, to influence cell behavior. adooq.comnih.govmedchemexpress.comresearchgate.net CD44 is a multifunctional cell surface glycoprotein (B1211001) that acts as a receptor for hyaluronan (HA) and is involved in various cellular processes, including adhesion, migration, and proliferation. nih.govfrontiersin.org

This compound shares sequence homology with a portion of the link domain of CD44 (amino acid residues 120-NASAPPEE-127), which is located within the HA-binding site. nih.govresearchgate.netfrontiersin.orgfrontiersin.org This homology is thought to be key to its interaction with CD44. nih.govresearchgate.net Unlike uPA, this compound binds directly to CD44. adooq.comnih.govmedchemexpress.com This binding modulates CD44-mediated cell signaling and activity. adooq.comnih.govmedchemexpress.com

Research indicates that this compound binding to CD44 can activate CD44 adhesive activity and induce phosphorylation of focal adhesion kinase (FAK) and MAP/ERK kinase (MEK). medchemexpress.comresearchgate.net This modulation of signaling pathways is associated with the peptide's observed effects on cellular processes. medchemexpress.comresearchgate.net By influencing CD44 activity, this compound can impact cellular functions such as migration, invasion, and adhesion. adooq.comnih.govmedchemexpress.comresearchgate.net

The conceptual framework positions this compound not as an inhibitor of the uPA/uPAR cascade, despite its origin, but rather as a modulator acting through interaction with CD44, thereby influencing downstream cellular events regulated by this receptor. adooq.comnih.govmedchemexpress.com

Detailed Research Findings

Detailed research findings highlight this compound's impact on cell migration and metastasis in CD44-expressing cells. Studies have shown that this compound can inhibit the migration of various cancer cell lines that express CD44, including ovarian and breast cancer cells, with IC50 values ranging from 5 to 110 nmol/L. researchgate.net The ability of this compound to inhibit migration in vitro has been correlated with CD44 expression levels in these cell lines. researchgate.net

Furthermore, this compound has been shown to inhibit metastasis in murine models. For instance, in a murine melanoma cell line (B16-F10), this compound treatment reduced the number of lung metastases. researchgate.netmolnova.comresearchgate.net

Research has also investigated the mechanisms underlying this compound's effects. The peptide has been shown to activate CD44 adhesive activity, leading to increased binding of CD44-expressing cells to hyaluronan-coated surfaces. researchgate.netfrontiersin.org This increased adhesion may contribute to its anti-metastatic activity. frontiersin.org Additionally, this compound induces the phosphorylation of key signaling molecules like FAK and MEK, indicating its influence on intracellular pathways downstream of CD44. medchemexpress.comresearchgate.net

While some studies initially suggested this compound might be a noncompetitive antagonist for the uPA-uPAR complex, further research clarified that its primary interaction and mechanism of action involve binding to CD44. nih.govresearchgate.net The sequence homology between this compound and a region of CD44's hyaluronan-binding site supports this direct interaction. nih.govresearchgate.netfrontiersin.orgfrontiersin.org

Studies have also explored the potential of this compound in different disease contexts, including chronic lymphocytic leukemia (CLL) and ocular neovascularization. In vitro studies have indicated that this compound can induce cell death in ZAP-70+ CLL cells. nih.gov In animal models of diabetic retinopathy and wet age-related macular degeneration, this compound has shown promise in reducing retinal vascular permeability and inhibiting choroidal neovascularization, suggesting a role in modulating angiogenesis. nih.govarvojournals.org

These findings collectively demonstrate that this compound functions as a biological modulator, primarily through its interaction with CD44, influencing crucial cellular behaviors relevant to various physiological and pathological processes.

Properties

IUPAC Name

2-[[2-[[1-[1-[2-[[2-[[1-(2-acetamido-6-aminohexanoyl)pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H62N10O15/c1-21(52)42-23(7-2-3-15-40)36(60)47-16-4-8-27(47)35(59)45-25(19-50)33(57)46-26(20-51)37(61)49-18-6-10-29(49)38(62)48-17-5-9-28(48)34(58)43-22(12-14-31(54)55)32(56)44-24(39(63)64)11-13-30(41)53/h22-29,50-51H,2-20,40H2,1H3,(H2,41,53)(H,42,52)(H,43,58)(H,44,56)(H,45,59)(H,46,57)(H,54,55)(H,63,64)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDSEXRLRQZDOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CO)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H62N10O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

911.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Architecture and Structural Biology of Angstrom6

Detailed Primary Sequence Analysis and Implications for Peptide Chemistry

The primary sequence of Angstrom6 is defined as Ac-Lys-Pro-Ser-Ser-Pro-Pro-Glu-Glu-NH₂ chemicalbook.comontosight.ai. This sequence is an acetylated (Ac-) eight-amino acid peptide with an amidated (-NH₂) C-terminus. The amino acid composition includes Lysine (B10760008) (K), Proline (P), Serine (S), and Glutamic Acid (E).

Predicted and Experimentally Elucidated Conformational Characteristics

The biological activity of peptides is highly dependent on their three-dimensional structure or conformation. For this compound, both predicted and experimentally investigated conformational characteristics are relevant to understanding its function.

Alpha-Helical Conformation Analysis

The molecular structure of this compound is characterized, in part, by its alpha-helical conformation ontosight.ai. Alpha-helices are common secondary structure elements in peptides and proteins, stabilized by hydrogen bonds between the carbonyl oxygen of one amino acid and the amide hydrogen of an amino acid four residues down the chain. While the short length of this compound (8 amino acids) might suggest limited stable secondary structure in isolation, the specific sequence, particularly the arrangement of amino acids, can favor helical turns or partial helices in certain environments or upon binding to a target. The statement that its alpha-helical conformation is stabilized by hydrogen bonds between amino acid residues supports the presence of this structural feature ontosight.ai.

Homology and Structural Mimicry: Comparative Analysis with CD44 Epitopes

This compound exhibits sequence homology with a specific segment of the CD44 cell surface protein, specifically residues 120-127, which have the sequence NASAPPEE researchgate.net. This shared sequence suggests that this compound may act as a structural mimic or a decoy for this region of CD44 researchgate.net. This compound is known to bind to CD44 medchemexpress.commolnova.comacetherapeutics.comselleckchem.comchemicalbook.comtargetmol.comselleckchem.comselleckchem.comselleck.co.jpresearchgate.netnih.govmedchemexpress.comresearchgate.net. This binding interaction is central to its proposed mechanism of action, which involves interfering with the uPA/uPAR cascade and modulating CD44-mediated cell signaling medchemexpress.commolnova.comacetherapeutics.comchemicalbook.comtargetmol.comselleckchem.comselleckchem.comselleck.co.jp. By binding to CD44, this compound is thought to alter the conformation of the receptor, thereby influencing its interaction with its natural ligands, such as hyaluronic acid, and downstream signaling pathways researchgate.netnih.govresearchgate.net. This interaction can potentiate CD44-dependent adhesion and activate CD44-mediated signaling, as evidenced by the phosphorylation of focal adhesion kinase (FAK) and MAP/ERK kinase (MEK) researchgate.net.

Advanced Methodologies for Structural Elucidation of this compound

Understanding the precise three-dimensional structure and dynamic behavior of this compound is crucial for elucidating its mechanism of action at a molecular level. Advanced biophysical techniques are employed for this purpose.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic Conformation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the three-dimensional structure and study the dynamic properties of molecules, including peptides, in solution. NMR spectroscopy has been utilized in studies involving this compound, particularly in the context of its interaction with CD44 researchgate.netselleck.co.jp. While specific detailed NMR data for this compound alone or in complex are not fully detailed in the provided search results, the application of this technique indicates efforts to understand its conformation and how it changes upon binding to its target. NMR can provide insights into the flexibility of the peptide, the presence of stable or transient secondary structures, and the specific residues involved in binding interfaces, offering a dynamic view of the peptide's behavior in a near-physiological environment. X-ray crystallography has also been used in related studies to understand the structure of CD44 binding domains researchgate.net.

Cryo-Electron Microscopy (Cryo-EM) Approaches for Protein-Peptide Assemblies

Cryo-Electron Microscopy (Cryo-EM) is a technique used to determine the 3D structure of biological macromolecules and assemblies, often without the need for crystallization. In the context of protein-peptide assemblies, Cryo-EM can be particularly useful for larger protein complexes interacting with peptides, where crystallization might be challenging. The sample is rapidly frozen in a thin layer of amorphous ice, and images are collected using an electron microscope. Computational methods are then used to reconstruct the 3D structure from a large number of 2D images of particles in different orientations.

Cryo-EM is well-suited for studying the structural changes in larger proteins induced by peptide binding. Given that this compound interacts with the larger CD44 protein, Cryo-EM could potentially be applied to study the structure of the CD44-Angstrom6 complex, especially if the complex is amenable to this technique. However, the search results did not provide specific research findings on the application of Cryo-EM to determine the structure of this compound or its assembly with CD44.

Mechanistic Insights into Angstrom6 Biological Interactions

Angstrom6 Modulation of the Urokinase Plasminogen Activator (uPA)/uPAR Cascade

This compound has been shown to interfere with the uPA/uPAR cascade, leading to the abrogation of downstream effects. tocris.comnih.govijprajournal.commed-life.cnmedchemexpress.comnih.govtargetmol.comnih.govcpu-bioinfor.org This interference is a key aspect of its biological activity.

Kinetic Studies of uPA/uPAR Interference

Studies have investigated the kinetic aspects of this compound's interaction with the uPA/uPAR system. This compound is described as a urokinase inhibitor. One study indicates that Å6 inhibits the interaction of uPA with uPAR in a noncompetitive, allosteric manner. While detailed kinetic parameters such as Ki or specific IC50 values for the direct uPA/uPAR binding inhibition were not consistently available in the surveyed literature snippets, the reported interference suggests a modulation of the enzymatic activity or receptor binding dynamics within this cascade.

Analysis of Downstream Cellular Pathway Disruption

The interference of this compound with the uPA/uPAR cascade results in the disruption of various downstream cellular pathways. A notable effect is the inhibition of migration, invasion, and metastasis in tumor cells. tocris.comnih.govijprajournal.commed-life.cnmedchemexpress.comnih.govnih.gov This inhibitory effect on cellular motility is a significant consequence of this compound's action on the uPA/uPAR system. Furthermore, treatment with Å6 has been shown to decrease TGFβ activity and the expression of the VEGF receptor flk-1 in certain cell lines, indicating broader impacts on pathways involved in processes like angiogenesis.

Specific and Non-Specific Interactions with CD44

This compound interacts with CD44, a transmembrane glycoprotein (B1211001) involved in cell-cell interactions, adhesion, and migration. tocris.comnih.govijprajournal.commed-life.cnmedchemexpress.comnih.govnih.gov This interaction is considered a primary mechanism for some of this compound's observed biological effects, particularly those related to cell adhesion and migration.

Quantitative Binding Affinity and Specificity Profiling of this compound to CD44

This compound binds to CD44, and this interaction is considered specific, as its ability to inhibit cell migration correlates with CD44 expression. Immunoprecipitation studies have demonstrated that CD44 binds this compound, and biotin-tagged this compound can be cross-linked to CD44. This compound is reported to bind to the hyaluronic acid (HA) binding site of CD44.

While direct quantitative binding affinity (Kd) values for this compound binding specifically to CD44 were not consistently found in the immediate search results, the functional effects provide insight into its potency and specificity. This compound is effective at blocking the migration of various CD44-expressing cancer cell lines with IC50 values typically in the range of 5 to 110 nmol/L (or 10 to 100 nM). tocris.comtocris.com

Cell Line Group (CD44 Expression)Effect on MigrationIC50 Range (nM)
CD44-expressing cancer cellsInhibition5 - 110
CD44-negative cellsNo significant effect-

Conformational Changes in CD44 Induced by this compound Binding

Binding of this compound to CD44 has been shown to alter the structure or conformation of the CD44 receptor. This conformational change is significant and can be detected by altered recognition of CD44 by specific monoclonal antibodies. It has been suggested that this compound, which shares sequence homology with CD44, may induce these changes or potentially CD44 dimerization by mimicking a CD44 sequence and triggering a homotypic interaction.

Influence on CD44-Mediated Cellular Adhesion Dynamics

A key functional outcome of this compound binding to CD44 is its influence on CD44-mediated cellular adhesion. This compound has been shown to potentiate the CD44-dependent adhesion of cancer cells to hyaluronic acid. tocris.com This effect involves inducing high adhesion of CD44-expressing cells to an HA substrate. The activation of CD44 by this compound enhances its ligand binding capabilities, particularly to hyaluronic acid.

Research findings in an animal model demonstrated the impact of this compound on metastasis, a process heavily influenced by cell adhesion and migration.

Animal Model (Cells Injected)This compound Dose & ScheduleResult (Lung Foci)Statistical Significance
Murine melanoma (B16-F10)100 mg/kg s.c. twice daily for 11 daysReduced by 50%P = 0.029

This potentiation of adhesion, while seemingly counterintuitive for an anti-migration agent, suggests a complex modulation of CD44 activity that ultimately hinders cell detachment and motility required for migration and metastasis.

Theoretical and Experimental Basis for Decoy Antagonist Functionality

This compound binds to CD44, an adhesion receptor involved in various cellular processes, including migration, invasion, and metastasis. medchemexpress.comselleckchem.commedchemexpress.comnih.govtargetmol.comresearchgate.netresearchgate.net The peptide shares sequence homology with residues 120-127 (NASAPPEE) of CD44. researchgate.netresearchgate.net This homology has led to the hypothesis that this compound may function as a decoy, antagonizing the association of CD44 with an as-yet-unidentified protein partner. researchgate.net Experimental evidence indicates that this compound alters the conformation of CD44, leading to enhanced ligand binding and downstream signaling. nih.govresearchgate.net This suggests that this compound's interaction with CD44 modulates the receptor's activity, potentially by disrupting or altering protein-protein interactions involving the CD44 hyaluronan-binding domain (HABD). researchgate.net

Molecular Signaling Pathways Directly and Indirectly Mediated by this compound

This compound's interaction with CD44 has been shown to modulate several intracellular signaling pathways.

Molecular Signaling Pathways Directly and Indirectly Mediated by this compound

Regulation of Focal Adhesion Kinase (FAK) Phosphorylation

This compound has been demonstrated to induce the phosphorylation of Focal Adhesion Kinase (FAK). medchemexpress.comresearchgate.netresearchgate.netnih.govmed-life.cnresearchgate.net This activation of FAK is observed in CD44-expressing cells upon treatment with this compound. medchemexpress.comresearchgate.netresearchgate.netnih.govresearchgate.net Increased FAK phosphorylation is indicative of its activation and involvement in downstream signaling events related to cell adhesion and migration. researchgate.netciteab.com

Modulation of MAP/ERK Kinase (MEK) Phosphorylation

Similarly, this compound treatment leads to the phosphorylation of MAP/ERK Kinase (MEK) in CD44-expressing cells. medchemexpress.comresearchgate.netresearchgate.netnih.govmed-life.cnresearchgate.net The induction of MEK phosphorylation by this compound suggests its involvement in the MAPK/ERK signaling pathway, which plays a crucial role in regulating cell proliferation, differentiation, and migration. researchgate.netnih.gov

Data on the effect of this compound concentration on FAK and MEK phosphorylation levels in SKOV3 cells has been reported, showing increased phosphorylation with increasing this compound concentrations. researchgate.net

Investigation of IL-8 Secretion Regulation in Cancer-Associated Fibroblasts (CAFs) via c-Myc/KDM5B Pathway

This compound has been investigated for its role in regulating Interleukin-8 (IL-8) secretion in Cancer-Associated Fibroblasts (CAFs). nih.govresearchgate.net Studies suggest that tumor cell-derived serglycin (SRGN) promotes IL-8 expression in CAFs via the CD44/c-Myc/KDM5B pathway. nih.govresearchgate.net this compound, acting as a CD44 inhibitor, has been shown to suppress the effects of SRGN, including the upregulation of c-Myc and KDM5B expression, and the subsequent increase in IL-8 production in CAFs. nih.govresearchgate.net This indicates that this compound can indirectly modulate IL-8 secretion in CAFs by interfering with the SRGN-CD44 interaction and the downstream c-Myc/KDM5B pathway. nih.govresearchgate.net

Cellular and Subcellular Effects of this compound in In Vitro Models

This compound exerts significant effects on the behavior of cells, particularly those expressing CD44, in in vitro settings.

Cellular and Subcellular Effects of this compound in In Vitro Models

Impact on Cell Migration Rates and Chemotactic Responses

This compound has been shown to inhibit the migration of CD44-expressing tumor cells in vitro. medchemexpress.comselleckchem.commedchemexpress.comnih.govtargetmol.comresearchgate.netresearchgate.netnih.gov Studies using various cancer cell lines, including OVCAR8, OVCAR3, ES2, IGROV-1, MDA-MB-468, and MDA-MB361 cells, have demonstrated that this compound is effective at blocking migration with IC50 values typically in the range of 10 to 100 nM. medchemexpress.com This inhibitory effect on migration is attributed to its interaction with CD44 and the subsequent modulation of CD44-mediated cell signaling and enhanced CD44-dependent adhesion to hyaluronic acid. medchemexpress.comresearchgate.netnih.gov

The table below summarizes representative data on the effect of this compound on the migration of different cancer cell lines:

Cell LineIC50 (nM)
OVCAR810-100
OVCAR310-100
ES210-100
IGROV-110-100
MDA-MB-46810-100
MDA-MB36110-100

Note: Data compiled from search result medchemexpress.com. The exact IC50 values within the range may vary depending on the specific experimental conditions.

This compound's ability to inhibit cell migration in vitro highlights its potential to interfere with processes involved in cancer progression and metastasis. medchemexpress.comselleckchem.commedchemexpress.comnih.govtargetmol.comresearchgate.netresearchgate.netnih.gov

3.4.2. Influence on Cellular Invasiveness and Extracellular Matrix Remodeling

Research indicates that this compound (also known as A6 Peptide) is an 8-amino acid peptide derived from single-chain urokinase plasminogen activator (scuPA) medchemexpress.commedchemexpress.commedchemexpress.com. It is understood to interfere with the urokinase plasminogen activator (uPA)/uPAR cascade and abrogate downstream effects medchemexpress.commedchemexpress.commedchemexpress.com. A key mechanism of action for this compound involves binding to CD44, a cell surface receptor medchemexpress.commedchemexpress.commedchemexpress.comselleckchem.com. This interaction is reported to lead to the inhibition of migration, invasion, and metastasis in tumor cells medchemexpress.commedchemexpress.commedchemexpress.comselleckchem.com. Furthermore, this compound is suggested to modulate CD44-mediated cell signaling medchemexpress.commedchemexpress.commedchemexpress.comselleckchem.com.

The uPA system plays a significant role in extracellular matrix (ECM) remodeling, a critical process in various physiological and pathological conditions, including cancer progression and metastasis medchemexpress.commdpi.comresearchgate.net. uPA is an extracellular proteolytic enzyme involved in tumor microenvironment (TME) remodeling researchgate.net. It converts plasminogen to plasmin, which in turn activates matrix metalloproteinases (MMPs) researchgate.net. MMPs are a family of enzymes that degrade various components of the ECM, thereby facilitating cell migration and invasion mdpi.comtandfonline.comfrontiersin.org.

Studies have investigated the effects of this compound on cellular invasiveness and ECM remodeling, particularly in the context of cancer. This compound has been shown to inhibit the migration of a subset of ovarian and breast cancer cell lines medchemexpress.comresearchgate.net. The observed inhibitory effect on migration in vitro correlated with CD44 expression in these cell lines researchgate.net. Immunoprecipitation studies have demonstrated that CD44 binds this compound, and biotin-tagged this compound can be cross-linked to CD44 researchgate.net. Binding of this compound is reported to alter the structure of CD44 researchgate.net.

The influence of this compound on cellular invasiveness has been quantified in various cell lines. The half-maximal inhibitory concentration (IC50) values for this compound in blocking the migration of several cancer cell lines have been reported medchemexpress.comresearchgate.net.

Cell LineIC50 (nM)
OVCAR810-110
OVCAR310-110
ES210-110
IGROV-110-110
MDA-MB-46810-110
MDA-MB36110-110
SKOV3Data available, specific value not provided in snippet
B16-F10 melanomaData available, specific value not provided in snippet

Note: The values in the table represent a reported range of IC50 values across the listed cell lines medchemexpress.comresearchgate.net. Specific individual IC50 values for each cell line within this range may vary based on experimental conditions.

Beyond in vitro studies, in vivo research using a murine melanoma model (B16-F10 cells) demonstrated that this compound treatment reduced the number of lung foci generated by intravenous injection of these cells by 50% medchemexpress.comresearchgate.net. This suggests an inhibitory effect on metastasis in vivo medchemexpress.comresearchgate.net.

This compound's interaction with CD44 is believed to play a crucial role in its effects on cell migration and invasiveness medchemexpress.commedchemexpress.commedchemexpress.comselleckchem.comresearchgate.net. By binding to CD44, this compound may alter its conformation, impacting downstream signaling pathways that regulate cell adhesion, migration, and invasion selleckchem.comresearchgate.netnih.govbmj.com. Activation of CD44 by this compound has been suggested as a potential strategy for inhibiting metastatic disease researchgate.net. This compound has been shown to potentiate CD44-dependent adhesion of cancer cells to hyaluronic acid and activate CD44-mediated signaling, as evidenced by focal adhesion kinase (FAK) and MAP/ERK kinase (MEK) phosphorylation medchemexpress.com.

The relationship between cellular invasiveness and ECM remodeling is well-established. The degradation and reorganization of the ECM are essential steps for cells to migrate and invade surrounding tissues mdpi.comtandfonline.comresearchgate.net. Enzymes like MMPs, often activated by the uPA system, are key players in this process mdpi.comresearchgate.nettandfonline.comfrontiersin.org. By interfering with the uPA/uPAR cascade and interacting with CD44, this compound may indirectly influence ECM remodeling by affecting the cellular machinery responsible for its degradation and reorganization. Research highlights the importance of targeting the uPA system as a potential mechano-based cancer therapy, as inhibiting uPA can reduce matrix degradation and cancer cell invasion researchgate.netnih.govresearchgate.net. While the search results directly link this compound to the uPA/uPAR cascade and inhibition of invasion, specific detailed research findings on this compound's direct impact on the biochemical processes of ECM degradation (e.g., specific MMP activity modulation) were not extensively detailed, beyond its interference with the uPA system which is upstream of MMP activation. However, its inhibitory effect on invasion in various cancer cell lines, which is a process fundamentally reliant on ECM remodeling, strongly implies an influence on these processes medchemexpress.comresearchgate.netresearchgate.netresearchgate.net.

Data from studies investigating the impact of this compound on cellular invasion in different cancer cell lines further support its role in influencing processes related to invasiveness.

Cancer Cell LineEffect of this compound Treatment
OVCAR8Inhibited migration medchemexpress.comresearchgate.net
OVCAR3Inhibited migration medchemexpress.comresearchgate.net
ES2Inhibited migration medchemexpress.comresearchgate.net
IGROV-1Inhibited migration medchemexpress.comresearchgate.net
MDA-MB-468Inhibited migration medchemexpress.comresearchgate.net
MDA-MB361Inhibited migration medchemexpress.comresearchgate.net
SKOV3Inhibited migration researchgate.net
B16-F10 melanomaInhibited migration researchgate.netresearchgate.net
Gastric Cancer-Associated Fibroblasts (CAFs)Suppressed IL-8 secretion (mediated via CD44 inhibition) nih.gov

The suppression of IL-8 secretion in gastric cancer-associated fibroblasts (CAFs) by this compound, mediated via CD44 inhibition, is also relevant as CAFs play a significant role in ECM remodeling within the tumor microenvironment nih.gov. CAFs can remodel the ECM and facilitate tumor invasion nih.gov.

Advanced Methodologies for Angstrom6 Research

In Vitro Cellular Assays for Functional Characterization

In vitro cellular assays are fundamental in elucidating the biological activities of Angstrom6. These assays provide a controlled environment to study the compound's effects on cellular processes.

Quantitative Cell Migration and Invasion Assays (e.g., Boyden Chamber, Matrigel Invasion Assays)

The migratory and invasive potential of cells are critical factors in various physiological and pathological processes, including cancer metastasis. frontiersin.orgnih.gov The effect of this compound on these processes is quantified using specialized assays. This compound has been shown to inhibit the migration and invasion of tumor cells. medchemexpress.comadooq.com

The Boyden chamber assay, a widely used method, measures cell migration towards a chemoattractant through a microporous membrane. nih.gov To assess invasion, the membrane is coated with Matrigel, a basement membrane matrix, which cells must degrade to migrate. frontiersin.org Research has demonstrated that this compound is effective at blocking the migration of various cancer cell lines, including OVCAR8, OVCAR3, ES2, IGROV-1, MDA-MB-468, and MDA-MB361, with IC50 values in the range of 10 to 100 nM. medchemexpress.com

Below is a table summarizing hypothetical results from a Matrigel invasion assay on a human breast cancer cell line (MDA-MB-231) treated with varying concentrations of this compound.

This compound Concentration (nM)Number of Invading Cells (Mean ± SD)Percent Inhibition (%)
0 (Control)520 ± 450
10416 ± 3820
50234 ± 2555
100104 ± 1580

Cell-Adhesion Force Spectroscopy and Adhesion Dynamics Profiling

Cell-adhesion force spectroscopy, often performed using atomic force microscopy (AFM), is a powerful technique to measure the adhesive forces between cells and their substrate or between individual cells. nih.govnih.gov This method provides insights into the molecular interactions governing cell adhesion.

In the context of this compound, this technique can quantify how the compound modulates the adhesion of cells to extracellular matrix (ECM) components. For instance, a cantilever functionalized with fibronectin can be used to measure the detachment force of a single cell from a substrate in the presence or absence of this compound. nih.gov Studies have shown that this compound can potentiate the CD44-dependent adhesion of cancer cells to hyaluronic acid. medchemexpress.com

The following table presents illustrative data from a cell-adhesion force spectroscopy experiment measuring the detachment force of single cancer cells from a hyaluronic acid-coated substrate.

TreatmentMaximum Detachment Force (nN) (Mean ± SD)Work of Adhesion (aJ) (Mean ± SD)
Control1.5 ± 0.38.5 ± 1.2
This compound (50 nM)2.8 ± 0.515.2 ± 2.1

Receptor Binding Assays and Ligand-Binding Thermodynamics

Receptor binding assays are crucial for determining the affinity and specificity of this compound for its target receptor. taylorandfrancis.com These assays often utilize radiolabeled or fluorescently tagged ligands to quantify the binding of this compound to its receptor, CD44. medchemexpress.comadooq.com

Techniques such as surface plasmon resonance (SPR) can provide real-time data on the kinetics of binding, including association (kon) and dissociation (koff) rates. The equilibrium dissociation constant (Kd), a measure of binding affinity, can then be calculated.

A hypothetical summary of ligand-binding thermodynamics for this compound binding to its receptor, CD44, is provided below.

ParameterValue
Association Rate (kon) (M⁻¹s⁻¹)1.2 x 10⁵
Dissociation Rate (koff) (s⁻¹)3.5 x 10⁻⁴
Equilibrium Dissociation Constant (Kd) (nM)2.9
Change in Enthalpy (ΔH) (kcal/mol)-8.5
Change in Entropy (ΔS) (cal/mol·K)15.2

Immunoprecipitation and Co-localization Techniques for Protein-Protein Interactions

To understand the molecular pathways modulated by this compound, it is essential to identify the proteins that interact with its receptor. Co-immunoprecipitation (Co-IP) is a standard technique used to investigate protein-protein interactions in vivo. nih.govnih.gov In this method, an antibody targeting the receptor of interest is used to pull down the receptor and any associated proteins from a cell lysate. nih.gov These associated proteins can then be identified by mass spectrometry. researchgate.net

Co-localization techniques, such as immunofluorescence microscopy, are used to visualize the spatial relationship between the receptor and its interacting partners within the cell. This can confirm the interactions identified by Co-IP and provide insights into the subcellular location where these interactions occur.

Computational and Theoretical Approaches in this compound Discovery and Design

Computational methods play an increasingly vital role in drug discovery and design, offering predictive insights into molecular interactions. rowan.edu

Molecular Docking and Dynamics Simulations for this compound-Receptor Complex Formation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govfrontiersin.org This method is used to model the interaction between this compound and its receptor, CD44, at an atomic level. rsc.org Docking studies can help identify key amino acid residues involved in the binding interface and predict the binding affinity. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the this compound-receptor complex over time. mdpi.comnih.gov These simulations can reveal conformational changes that occur upon binding and provide a more detailed understanding of the stability and dynamics of the complex. rowan.eduresearchgate.net

The table below summarizes key findings from a hypothetical molecular dynamics simulation of the this compound-CD44 complex.

Simulation ParameterResult
Simulation Time200 ns
RMSD of this compound (Å)1.5 ± 0.3
RMSF of CD44 Binding Pocket Residues (Å)0.8 ± 0.2
Key Interacting Residues (CD44)Arg41, Tyr79, Glu152
Calculated Binding Free Energy (kcal/mol)-10.2

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical (QM) calculations are pivotal in understanding the electronic structure and reactivity of peptides like this compound at a sub-atomic level. Methods such as Density Functional Theory (DFT) and ab initio calculations provide profound insights into molecular properties that govern biological activity, which are unattainable through classical molecular mechanics alone. nih.govnih.gov

For this compound, QM calculations can elucidate the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. nih.gov These parameters are critical for predicting how this compound interacts with its biological target, CD44. For instance, the localization of the HOMO on a specific residue can indicate its role as an electron donor in interactions. nih.gov DFT calculations can also be used to model the transition states of peptide-receptor binding events, providing a mechanistic understanding of its inhibitory action. nih.gov

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are particularly suited for a system like this compound interacting with a large protein receptor. In this approach, the peptide and the receptor's active site are treated with computationally intensive QM methods, while the rest of the protein and solvent are handled by more efficient MM force fields. researchgate.net This allows for an accurate depiction of electronic effects within the binding pocket while remaining computationally feasible. Such models can predict binding affinities and help rationalize the effects of amino acid substitutions on the peptide's activity. researchgate.net

Rational Peptide Library Design and Virtual Screening Techniques for this compound Analogs

Rational design and virtual screening are powerful computational strategies to discover novel this compound analogs with enhanced potency or modified properties. This approach leverages the known structure and activity of the parent peptide to create and evaluate a vast number of related sequences in silico, thus minimizing the time and cost associated with synthesizing and testing each candidate experimentally.

A notable study in this area involved the creation of a peptide library with approximately 100,000 candidates based on the this compound sequence. The design process utilized a suite of computational biology tools, including:

Evolutionary Analysis: To identify conserved residues crucial for activity.

Residue Scanning: To systematically evaluate the impact of substituting each amino acid.

Protein-Peptide Interaction Analysis and Molecular Docking: To predict the binding modes and affinities of new analogs with the CD44 receptor.

Molecular Dynamics (MD) Simulations: To assess the stability and conformational dynamics of the peptide-receptor complexes.

Free Energy Analysis: To provide a more accurate estimation of binding affinity.

From this extensive virtual screening, two promising peptides were selected for experimental validation. One of the designed analogs, IK1 (acetyl-RPSFPPEE-amino), demonstrated a potent ability to inhibit cancer cell invasion, comparable to that of this compound. This success underscores the efficacy of computational approaches in accelerating the development of new peptide-based therapeutics. mdpi.com

Table 1: Comparison of this compound and a Computationally Designed Analog
PeptideSequenceDesign ApproachKey Finding
This compound (A6)Ac-KPSSPPEE-NH2Parent PeptideInhibits cancer cell invasion by targeting the uPA/uPAR-CD44 axis.
IK1Ac-RPSFPPEE-NH2Rational Design & Virtual ScreeningExhibits potent anti-invasion activity comparable to the parent A6 peptide.

Systems Biology Modeling of this compound-Mediated Regulatory Networks

Systems biology utilizes computational and mathematical models to understand the complex interactions within biological systems as a whole. umbc.edugeorgetown.edu For this compound, this approach aims to model the entire signaling network it perturbs, rather than focusing solely on the peptide-receptor interaction. This compound's primary targets—the uPA/uPAR system and CD44—are hubs in a complex web of signaling pathways that regulate cell migration, proliferation, and survival. nih.govnih.gov

Modeling these this compound-mediated regulatory networks involves several steps:

Network Reconstruction: Mapping the known interactions downstream of uPAR and CD44 activation. This includes connections to pathways such as Ras-ERK, PI3K-Akt, and various integrins. nih.govnih.govsemanticscholar.org

Mathematical Formalism: Translating the network diagram into a set of mathematical equations, often ordinary differential equations (ODEs), that describe the dynamics of the molecular interactions.

Parameter Estimation: Using experimental data from literature or new experiments to define the rate constants and concentrations within the model.

Simulation and Prediction: Running in silico experiments to simulate how the network behaves under different conditions, such as in the presence or absence of this compound. umbc.edu

These models can predict the systemic effects of this compound inhibition, identify potential feedback loops, and uncover non-obvious downstream consequences of targeting the uPA/uPAR pathway. For example, a systems model could predict how inhibiting CD44 signaling with this compound might affect other interconnected pathways, like those involving the Epidermal Growth Factor Receptor (EGFR), with which uPAR is known to interact. nih.gov This holistic view is crucial for understanding the comprehensive cellular response to this compound and for identifying potential synergistic therapeutic targets.

Analytical and Biophysical Characterization Techniques for this compound

Advanced Chromatographic Methodologies for Purity Assessment and Isolation

Chromatography is an indispensable technique for the purification and purity assessment of synthetic peptides like this compound. americanpeptidesociety.org Given the potential for impurities such as truncated or deletion sequences to arise during solid-phase peptide synthesis, high-resolution separation methods are critical. bachem.comgilson.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and powerful technique for this purpose. bachem.comgilson.com It separates peptides based on their hydrophobicity. A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase, usually a gradient of water and acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA). bachem.com More hydrophobic peptides are retained longer on the column. Analytical RP-HPLC is used to determine the purity of the final this compound product, while preparative RP-HPLC is used for its isolation from the crude synthesis mixture. researchgate.net

Other chromatographic techniques can be employed in a multi-step purification process for complex samples or to remove specific impurities:

Ion-Exchange Chromatography (IEC): Separates peptides based on their net charge at a given pH. This is effective for separating peptides with charge variations, such as those with deamidation. americanpeptidesociety.org

Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is useful for removing aggregates or very small impurity molecules. americanpeptidesociety.org

Table 2: Chromatographic Methods for this compound Analysis
TechniquePrinciple of SeparationPrimary Application for this compound
Reversed-Phase HPLC (RP-HPLC)HydrophobicityPrimary method for high-resolution purification and purity assessment.
Ion-Exchange Chromatography (IEC)Net ChargeSeparation of charge variants and impurities with different isoelectric points.
Size-Exclusion Chromatography (SEC)Molecular SizeRemoval of peptide aggregates and small molecule reagents.

High-Resolution Mass Spectrometry for Peptide Sequencing and Post-Translational Modification Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the definitive structural characterization of peptides. For this compound, HRMS is used to verify its exact molecular weight, confirm its amino acid sequence, and identify its specific N- and C-terminal modifications.

The process typically involves electrospray ionization (ESI) to generate charged peptide ions, which are then analyzed by a high-resolution mass analyzer like an Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instrument. These instruments provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the peptide.

For sequencing, tandem mass spectrometry (MS/MS) is employed. The this compound parent ion is isolated and fragmented, typically via collision-induced dissociation (CID). The resulting fragment ions (b- and y-ions) are measured with high accuracy. The mass differences between consecutive ions in a series correspond to the mass of a specific amino acid residue, allowing the entire peptide sequence to be read. nih.gov This de novo sequencing confirms the intended KPSSPPEE sequence. nih.gov Furthermore, the high resolution allows for the precise mass measurement of the terminal groups, confirming the presence of the N-terminal acetyl group and the C-terminal amide, which are crucial for the peptide's stability and activity.

Advanced Spectroscopic Methods (e.g., Fourier Transform Infrared, Raman Spectroscopy) for Molecular Vibrational Analysis

Vibrational spectroscopy techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy provide detailed information about the molecular structure and conformation of peptides by probing their characteristic bond vibrations. umich.eduthermofisher.com

FTIR Spectroscopy is highly sensitive to the secondary structure of the peptide backbone. nih.gov The analysis focuses on the characteristic amide bands: lew.ro

Amide I (1600-1700 cm⁻¹): Arises mainly from C=O stretching vibrations. Its frequency is highly sensitive to the backbone conformation, with α-helices typically absorbing around 1655 cm⁻¹, β-sheets around 1630 cm⁻¹, and random coils near 1645 cm⁻¹. lew.ronih.gov

Amide II (1510-1580 cm⁻¹): Results from a combination of N-H in-plane bending and C-N stretching.

For this compound, which is rich in proline residues, FTIR can provide insights into the presence of specific structures like polyproline II (PPII) helices, which are common in proline-rich motifs. nih.govfrontiersin.org

Raman Spectroscopy is a complementary technique that measures light scattered from the sample. sapub.org While FTIR is sensitive to polar bonds like C=O, Raman spectroscopy is more sensitive to non-polar bonds, such as C-C and C-H vibrations, providing detailed information about amino acid side chains. sapub.org It is also less susceptible to interference from water, making it well-suited for studying peptides in aqueous solutions. sapub.org Specific Raman bands can be assigned to the vibrational modes of the peptide backbone and the side chains of lysine (B10760008), proline, serine, and glutamic acid, providing a complete vibrational fingerprint of the this compound molecule. nih.gov The analysis of these spectra, often aided by DFT calculations, allows for a detailed correlation between spectral features and the three-dimensional structure of the peptide. mdpi.com

Table 3: Characteristic Peptide Amide I Bands in Vibrational Spectroscopy
Secondary StructureTypical Amide I Frequency (cm⁻¹)Vibrational Mode
α-Helix~1650 - 1658C=O Stretch
β-Sheet~1620 - 1640C=O Stretch
β-Turn~1660 - 1685C=O Stretch
Random Coil~1640 - 1650C=O Stretch

Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC) for Binding Thermodynamics and Stability

Isothermal Titration Calorimetry is a gold-standard technique for directly measuring the heat changes associated with biomolecular binding events. A typical ITC experiment would involve titrating this compound into a solution containing the CD44 receptor protein (or a relevant binding domain) to measure key thermodynamic parameters. These parameters include the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This data provides a complete thermodynamic signature of the binding event.

Interestingly, one study by Baggio et al. in 2017 reported conducting ITC experiments to probe the interaction between this compound and a recombinant, non-glycosylated extracellular domain of human CD44. escholarship.org The researchers stated that they did not observe a direct interaction under their experimental conditions. escholarship.org This finding contrasts with biological data from cellular assays which show a clear CD44-dependent effect of this compound. nih.govaacrjournals.org This discrepancy suggests the binding may be complex, potentially requiring specific post-translational modifications of CD44 (like glycosylation) or the presence of other co-factors not present in the simplified in-vitro experiment. escholarship.org No publications were found that presented ITC data confirming a direct binding event or provided the associated thermodynamic values.

Differential Scanning Calorimetry is a powerful method for assessing the thermal stability of molecules like peptides. By measuring the heat capacity of a sample as a function of temperature, DSC can determine the melting temperature (Tm), which is a direct indicator of the peptide's conformational stability. No published studies utilizing DSC to determine the thermal stability profile of this compound could be located.

Table 1: Hypothetical Thermodynamic Parameters for this compound-CD44 Interaction from ITC No experimental data is available in the public domain. This table is for illustrative purposes only.

Parameter Value Unit
Stoichiometry (n) N/A
Dissociation Constant (KD) N/A µM
Enthalpy Change (ΔH) N/A kcal/mol

Synthesis and Derivatization Strategies for Angstrom6

Optimization of Solid-Phase Peptide Synthesis (SPPS) Methodologies for Angstrom6 Production

Solid-phase peptide synthesis (SPPS) is the predominant method for producing peptides of moderate length like this compound. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. resolvemass.ca However, the specific sequence of this compound, with its multiple proline and serine residues, can lead to challenges such as incomplete coupling reactions and aggregation of the growing peptide chain. sigmaaldrich.com Optimization of several key parameters is crucial for the successful synthesis of this peptide.

Resin Selection: The choice of resin is critical and depends on the C-terminal modification (amide in this case) and the desired cleavage conditions. For this compound, which has a C-terminal amide, a Rink Amide or Sieber Amide resin is typically employed for Fmoc-based SPPS. chempep.comamerigoscientific.com These resins allow for cleavage of the peptide from the solid support under mildly acidic conditions, which helps to minimize side reactions. amerigoscientific.com Polyethylene glycol (PEG)-based resins, such as ChemMatrix® or TentaGel®, can also be advantageous as their hydrophilic nature improves solvation of the peptide chain, reducing aggregation and enhancing reaction kinetics, which is particularly beneficial for sequences prone to folding like this compound. researchgate.netiris-biotech.de

Coupling Reagents: The formation of the amide bond between amino acids is facilitated by coupling reagents. For a proline-rich sequence like this compound, steric hindrance can be a factor, especially at Pro-Pro linkages. biotage.com Highly efficient coupling reagents are therefore required. Urionium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), often used with a base like N,N-Diisopropylethylamine (DIEA), are effective for such sterically hindered couplings. bachem.com The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure can further enhance coupling efficiency and suppress racemization. bachem.comamericanpeptidesociety.org

Deprotection and Capping: The removal of the temporary N-terminal Fmoc protecting group is typically achieved using a solution of piperidine (B6355638) in a polar solvent like N,N-dimethylformamide (DMF). In "difficult" sequences, incomplete deprotection can lead to deletion sequences. Monitoring the Fmoc deprotection step, for instance by UV absorbance, can help ensure the reaction goes to completion. peptide.com To prevent the formation of failure sequences, a capping step using acetic anhydride (B1165640) can be introduced after the coupling reaction to permanently block any unreacted amino groups.

Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate both the coupling and deprotection steps in SPPS. This can lead to shorter synthesis times and improved purity of the crude peptide by minimizing aggregation and side reactions. For a sequence like this compound, microwave-assisted SPPS could be a highly effective strategy to improve synthetic outcomes.

ParameterStandard ConditionOptimized Condition for this compoundRationale
ResinPolystyreneRink Amide PEG ResinImproves solvation for proline/serine-rich sequence and yields C-terminal amide. researchgate.netiris-biotech.de
Coupling ReagentDIC/HOBtHATU/DIEAOvercomes steric hindrance at Pro-Pro junctions and improves coupling efficiency. bachem.com
Deprotection20% Piperidine in DMF (10 min)20% Piperidine in DMF (2 x 5 min) with UV monitoringEnsures complete Fmoc removal from sterically hindered N-termini. peptide.com
TemperatureRoom TemperatureMicrowave Irradiation (e.g., 75°C)Accelerates reaction rates and reduces aggregation.

Exploration of Solution-Phase Peptide Synthesis Approaches for Scalability

While SPPS is excellent for laboratory-scale synthesis, solution-phase peptide synthesis (SolPS), also known as liquid-phase peptide synthesis (LPPS), offers advantages for large-scale production. americanpeptidesociety.orgcreative-peptides.com In SolPS, all reactions occur in a homogeneous solution, which simplifies scale-up as issues with resin swelling and mechanical stability are eliminated. americanpeptidesociety.org

For a peptide like this compound, a convergent fragment synthesis approach could be employed. For example, two or three smaller peptide fragments could be synthesized and purified separately, and then ligated together in solution to form the final octapeptide. This strategy can lead to a purer final product and is often more efficient for longer peptides.

Recent advancements in SolPS include the use of highly efficient coupling reagents like cyclic propylphosphonic anhydride (T3P®), which allows for rapid and clean peptide bond formation with water-soluble byproducts, simplifying purification. mdpi.com Another approach is the use of solubility tags, which are temporary modifications to the peptide that improve its solubility during synthesis and are removed at the end. While SolPS requires more complex purification steps, such as extraction and chromatography after each step, it can be more cost-effective and scalable for producing large quantities of this compound for further studies. resolvemass.caamericanpeptidesociety.org

ApproachAdvantages for this compoundChallengesPotential Yield
Linear SynthesisPrecise control over each step.Time-consuming purification after each amino acid addition. resolvemass.caModerate
Convergent Fragment SynthesisHigher purity of final product, easier purification of smaller fragments.Potential for racemization at the fragment ligation site. peptide.comHigh
Liquid-Phase Peptide Synthesis (LPPS)Highly scalable, reduced solvent usage compared to traditional SolPS. mdpi.comRequires specialized solubility tags and purification strategies.High

Design and Synthetic Routes for this compound Analogs and Structurally Modified Derivatives

The synthesis of this compound analogs allows for the exploration of structure-activity relationships and the optimization of its biological properties. Modifications can be made to the peptide backbone or the amino acid side chains.

Side Chain Modifications: The lysine (B10760008) residue at the N-terminus provides a reactive primary amine that can be a site for various modifications, such as pegylation to increase half-life or conjugation to a fluorescent dye for imaging studies. The glutamic acid residues at the C-terminus offer carboxylic acid side chains that can be modified, for instance, by amidation to neutralize the negative charge.

A versatile method for creating a wide range of proline derivatives is "proline editing". scispace.com This technique involves synthesizing the peptide with hydroxyproline, which is then chemically modified on the solid support to introduce various functionalities. This allows for the creation of a library of this compound analogs with diverse modifications at the proline positions from a single peptide precursor. scispace.com

Analog TypeModification ExampleSynthetic RoutePurpose of Modification
Conformationally ConstrainedReplace Pro with 4-FluoroprolineIncorporate Fmoc-4-Fluoro-Pro-OH during SPPS. nih.govStabilize a specific peptide conformation. nih.gov
Bio-conjugation HandleReplace Lys with Azido-LysIncorporate Fmoc-Azido-Lys-OH during SPPS.Allows for click chemistry conjugation.
Charge ModificationAmidation of Glu side chainsOn-resin coupling with an amine.Alter solubility and electrostatic interactions.
Proline EditingConvert Hyp to various substituted ProPost-synthesis modification of a Hyp-containing peptide on-resin. scispace.comRapid generation of a diverse analog library. scispace.com

Strategies for Isotopic Labeling of this compound for Advanced Biophysical Studies

Isotopic labeling is a powerful tool for studying the structure, dynamics, and interactions of peptides using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. jpt.comcpcscientific.com By replacing certain atoms (e.g., ¹²C, ¹⁴N, ¹H) with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, ²H), specific parts of the peptide can be made "visible" to these analytical methods. jpt.com

Uniform Labeling: In this approach, the entire peptide is synthesized using amino acids that are uniformly enriched with ¹³C and/or ¹⁵N. This is typically achieved through biological expression systems, which is less common for a short, modified peptide like this compound.

Selective Labeling: For chemical synthesis, selective labeling is more practical. This involves incorporating one or more isotopically labeled amino acids at specific positions in the peptide sequence during SPPS. cpcscientific.com For this compound, one could synthesize a version with a [¹³C₆, ¹⁵N₂]-Lysine at the N-terminus to probe the behavior of this residue. Similarly, incorporating a [¹³C₅, ¹⁵N]-Proline could provide insights into the conformational dynamics of the proline-rich regions. jpt.com

Synthesis of Labeled Peptides: The synthesis of isotopically labeled this compound would follow the same optimized SPPS protocols described earlier, with the only difference being the use of the desired isotopically labeled Fmoc-amino acid(s) at the appropriate coupling steps. The high cost of labeled amino acids further emphasizes the need for highly efficient and optimized synthetic protocols to maximize the yield of the final labeled peptide.

Labeling StrategyIsotope(s)Labeled Residue in this compoundApplication
Selective ¹⁵N Labeling¹⁵NLysine¹H-¹⁵N HSQC NMR for interaction mapping.
Selective ¹³C, ¹⁵N Labeling¹³C, ¹⁵NProlineDetailed structural analysis of the proline backbone by NMR. jpt.com
Uniform ¹³C, ¹⁵N Labeling¹³C, ¹⁵NAll residuesComplete resonance assignment for 3D structure determination by NMR.
Mass Spectrometry Tagging¹³C₆, ¹⁵N₄Arginine (if substituted for Lys)Quantitative proteomics (AQUA method). cpcscientific.com

Table of Mentioned Compounds

Compound Name Abbreviation
This compound -
N,N-Diisopropylethylamine DIEA
N,N-dimethylformamide DMF
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate HATU
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HBTU
1-hydroxybenzotriazole HOBt

Preclinical Investigational Applications and Future Research Directions of Angstrom6

Angstrom6 in the Modulation of Cellular Aggregation and Dissemination Mechanisms

This compound, an eight-amino-acid peptide derived from the connecting peptide of the urokinase-type plasminogen activator (uPA), has demonstrated notable effects on cellular aggregation and dissemination in preclinical models. researchgate.netnih.gov Its primary mechanism of action involves binding to the cell surface glycoprotein (B1211001) CD44, a key receptor involved in cell-cell and cell-matrix interactions. researchgate.net By targeting CD44, this compound interferes with the processes of cell migration and invasion, which are critical steps in tumor cell dissemination. researchgate.net

Preclinical studies have shown that this compound can inhibit the migration of various cancer cell lines. researchgate.net This inhibition is achieved through the modulation of CD44-mediated signaling pathways. researchgate.net The interaction of this compound with CD44 can disrupt the binding of its natural ligand, hyaluronic acid, thereby affecting cell adhesion and motility. researchgate.net In vivo studies have further substantiated these findings, demonstrating the potential of this compound to reduce tumor cell dissemination. For instance, in a mouse model, this compound was shown to decrease the number of lung metastases. dovepress.com

The table below summarizes the inhibitory effects of this compound on the migration of various cancer cell lines, highlighting its potential as a modulator of cellular dissemination.

Cell LineCancer TypeIC50 (nM)Reference
OVCAR8Ovarian10 - 100 rsc.org
OVCAR3Ovarian10 - 100 rsc.org
ES2Ovarian10 - 100 rsc.org
IGROV-1Ovarian10 - 100 rsc.org
MDA-MB-468Breast10 - 100 rsc.org
MDA-MB-361Breast10 - 100 rsc.org

Role of this compound in Anti-Angiogenesis Research and Vascular Remodeling

Angiogenesis, the formation of new blood vessels, is a crucial process in both normal physiological functions and in pathological conditions such as tumor growth. bohrium.com The urokinase plasminogen activator system, from which this compound is derived, plays a significant role in the regulation of angiogenesis. nih.gov Preclinical research has indicated that this compound possesses anti-angiogenic properties, suggesting its potential as a tool for studying and potentially inhibiting vascular remodeling.

The anti-angiogenic effects of this compound are also linked to its interaction with CD44. researchgate.net CD44 is expressed on endothelial cells, and its activation is involved in endothelial cell migration and tube formation, key steps in angiogenesis. By binding to CD44, this compound can interfere with these processes. Research has shown that peptides targeting CD44 can inhibit tumor cell-induced angiogenesis. rsc.org

In preclinical models of ocular diseases characterized by neovascularization, such as wet age-related macular degeneration and diabetic retinopathy, this compound has shown promise in reducing retinal vascular permeability and inhibiting choroidal neovascularization. mdpi.com These findings underscore the potential of this compound as a subject of investigation in the field of anti-angiogenesis and vascular remodeling.

Investigational Applications in Tissue Regeneration and Remodeling Processes (excluding clinical trials)

While direct preclinical studies on the role of this compound in tissue regeneration are limited, its mechanism of action through the modulation of the uPA system and CD44 suggests potential investigational applications in this field. The uPA system is intricately involved in tissue remodeling and wound healing through its role in extracellular matrix degradation and cell migration. imrpress.com

CD44 is also a key player in tissue repair and regeneration. nih.govnih.gov It is involved in all phases of wound healing, including inflammation, proliferation, and remodeling. nih.gov By modulating CD44 signaling, it is conceivable that this compound could influence these processes. For instance, studies have shown that the absence of CD44 can alter gene expression in a way that is conducive to regenerative healing in tendon injuries, resulting in superior material properties. researchgate.net Therefore, this compound could be investigated as a tool to dissect the role of CD44 in various stages of tissue repair and to explore its potential to modulate regenerative outcomes.

Future preclinical research could explore the effects of this compound on fibroblast migration, collagen deposition, and the inflammatory response in models of skin, muscle, and other tissue injuries. imrpress.comnih.gov Understanding how this compound influences these cellular and molecular events could provide valuable insights into the complex processes of tissue regeneration and remodeling.

Development of Nanocarrier Functionalization Strategies for Targeted Delivery of this compound Analogs

The therapeutic potential of peptides like this compound can be enhanced through targeted delivery systems that increase their concentration at the site of action and minimize off-target effects. Nanocarriers functionalized with targeting moieties are a promising strategy to achieve this. nih.govelsevierpure.com Given that this compound targets CD44, which is overexpressed in many tumors, developing nanocarriers that specifically deliver this compound or its analogs to these sites is a logical next step in preclinical research. rsc.orgnih.gov

Several strategies for functionalizing nanocarriers with CD44-binding peptides have been explored. researchgate.netrsc.org These approaches often involve conjugating the peptide to the surface of various nanoparticle platforms, such as liposomes, polymeric nanoparticles, or oil-core nanocapsules. rsc.orgnih.govelsevierpure.com The functionalized nanocarriers can then selectively bind to and be internalized by CD44-expressing cells. rsc.org

For instance, oil core-based nanocapsules functionalized with a CD44-binding peptide have been shown to selectively accumulate in and be internalized by cancer cells. rsc.orgnih.gov This targeted delivery enhances the efficacy of the encapsulated therapeutic agent. rsc.org Similar strategies could be adapted for this compound, potentially improving its therapeutic index in preclinical cancer models. Future research in this area would involve designing and synthesizing this compound-functionalized nanocarriers and evaluating their biodistribution, cellular uptake, and efficacy in vitro and in vivo.

The table below outlines potential nanocarrier systems that could be functionalized with this compound or its analogs for targeted delivery.

Nanocarrier TypePotential AdvantagesReference
LiposomesBiocompatible, can encapsulate both hydrophilic and hydrophobic drugs. nih.gov
Polymeric NanoparticlesTunable size and surface properties, controlled drug release. nih.gov
Oil Core-Based NanocapsulesHigh loading capacity for hydrophobic drugs, enhanced cellular uptake. rsc.org
Mesoporous Silica NanoparticlesLarge surface area for high drug loading, tunable pore size. nih.gov

Exploration of this compound-based Research Probes and Biosensors for Cellular Studies

The specific binding of this compound to CD44 presents an opportunity for its development as a research probe and a component of biosensors for studying cellular processes. mdpi.comnih.gov Peptide-based probes are valuable tools for molecular imaging and for tracking the localization and dynamics of their target receptors on the cell surface. nih.govbiointerfaceresearch.com

An this compound-based probe, for example, could be labeled with a fluorescent dye to visualize the distribution and trafficking of CD44 on living cells. This could provide insights into the role of CD44 in cell migration, adhesion, and signaling. nih.gov Furthermore, a radiolabeled version of an this compound analog has been evaluated for its potential in PET/CT imaging to monitor CD44 expression in tumors. researchgate.net

In the realm of biosensors, peptides are increasingly being used as recognition elements due to their specificity and stability. bohrium.comnih.govnih.gov An this compound-based biosensor could be designed to detect the presence and activation state of CD44 on cells or in biological fluids. Such a tool could be valuable for studying the role of CD44 in various diseases and for screening compounds that modulate its activity. The development of such probes and biosensors would involve chemical modification of the this compound peptide and its integration into various detection platforms. nih.govnih.gov

Future Perspectives and Emerging Research Avenues for Angstrom6

Elucidation of Undefined Mechanistic Aspects and Off-Target Interactions

Current understanding suggests Angstrom6 interferes with the uPA/uPAR cascade and binds to CD44. medchemexpress.comadooq.comtargetmol.com However, the precise molecular events downstream of these interactions require further detailed investigation. Future research should aim to fully map the signaling pathways modulated by this compound upon binding to CD44 and interfering with the uPA/uPAR system. This includes identifying the specific protein kinases and other signaling molecules that are activated or inhibited. nih.gov Advanced biochemical and cell biology techniques, such as pull-down assays coupled with mass spectrometry, phosphoproteomics, and targeted inhibition studies, could help delineate the intricate network of interactions.

Furthermore, a comprehensive analysis of potential off-target interactions is crucial. While this compound is known to bind CD44, it may interact with other cellular targets, potentially contributing to its observed effects or leading to unintended cellular responses. nih.gov Employing unbiased screening approaches, such as chemical proteomics or high-throughput screening against diverse protein libraries, could help identify these additional binding partners. Understanding both on-target and off-target interactions at a molecular level is essential for a complete picture of this compound's biological activity and for guiding future modifications to enhance specificity if required.

Exploration of Novel Binding Partners and Uncharted Biological Pathways

Beyond the established interaction with CD44 and influence on the uPA/uPAR cascade, this compound may interact with novel, as-yet-undiscovered binding partners or influence uncharted biological pathways. Exploring these possibilities could reveal new facets of this compound's biological role and potential applications. Techniques such as affinity purification followed by mass spectrometry (AP-MS) using tagged this compound, or functional genomic screens (e.g., CRISPR-based) to identify genes whose modulation affects cellular responses to this compound, could uncover novel interacting proteins or pathways.

Investigating the impact of this compound on various cellular processes beyond migration and invasion, such as cell proliferation, survival, differentiation, and immune modulation in relevant non-clinical models, could also reveal novel biological pathways influenced by the peptide. This exploration could involve phenotypic screening assays in different cell types and conditions.

Integration with Multi-Omics Data (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding

Integrating data from various omics layers – genomics, transcriptomics, proteomics, and metabolomics – can provide a holistic view of how this compound affects biological systems. medchemexpress.comtargetmol.com Future research should leverage multi-omics approaches to understand the global cellular response to this compound treatment in relevant non-clinical models.

Advancements in High-Throughput Screening and Lead Optimization for this compound Analogs

High-throughput screening (HTS) and lead optimization strategies can be advanced to identify and refine this compound analogs with improved potency, selectivity, and potentially novel activities. adooq.com Developing high-throughput assays that specifically measure this compound's key activities, such as CD44 binding, uPA/uPAR interference, or inhibition of cell migration in relevant non-clinical models, would enable the rapid screening of large libraries of this compound analogs or peptidomimetics.

Lead optimization efforts would then focus on modifying the this compound peptide sequence or structure to enhance desirable properties while minimizing potential off-target effects. adooq.com This could involve structure-activity relationship (SAR) studies, computational modeling, and peptide synthesis to generate and test a diverse range of analogs. The goal is to identify compounds with optimized biological activity for further non-clinical investigation.

Expansion of Investigational Therapeutic Potential Beyond Current Scope (strictly non-clinical)

While initial research has focused on the anti-tumor activity of this compound, its underlying mechanisms related to modulating cell migration, adhesion, and the uPA/uPAR system suggest potential investigational therapeutic applications in other non-clinical contexts involving these processes. Future non-clinical research could explore the potential of this compound or its analogs in areas such as inhibiting fibrosis, modulating inflammatory responses, or influencing angiogenesis, all of which involve cellular migration and extracellular matrix remodeling.

These explorations would remain strictly within non-clinical research settings, utilizing in vitro cell models and appropriate in vivo non-clinical models to investigate the effects of this compound on these biological processes and to understand the underlying mechanisms. Such studies would aim to expand the fundamental understanding of this compound's biological activities and identify potential areas for future translational research, without entering into clinical discussions.

Q & A

Q. What is the molecular mechanism of Angstrom6 in inhibiting tumor metastasis?

this compound is an 8-amino acid peptide derived from single-chain urokinase plasminogen activator (scuPA). It disrupts the uPA/uPAR interaction, a key pathway in tumor cell migration and invasion, by binding to CD44 and modulating CD44-mediated signaling. This inhibits downstream processes like focal adhesion kinase (FAK) and MAP/ERK kinase phosphorylation, critical for metastasis .

Q. Which experimental models are suitable for initial evaluation of this compound's antitumor activity?

In vitro models such as OVCAR8 (ovarian cancer), MDA-MB-468 (breast cancer), and B16-F10 (melanoma) cell lines are commonly used for migration and invasion assays (e.g., Boyden chamber). For in vivo studies, subcutaneous or intravenous injection in murine models (e.g., 100 mg/kg in mice) effectively evaluates metastasis reduction, particularly in lung lesion models .

Q. What are the critical physicochemical properties of this compound for experimental design?

this compound has a molecular weight of 910.97–910.98 Da (C₃₉H₆₂N₁₀O₁₅), with ≥60 mg/mL solubility in DMSO. It requires storage at -20°C (lyophilized powder) and -80°C for reconstituted solutions to maintain stability. These properties necessitate careful handling to avoid degradation during experiments .

Advanced Research Questions

Q. How does this compound's dual modulation of uPA/uPAR and CD44 pathways impact experimental data interpretation?

this compound's inhibition of uPA/uPAR reduces plasmin activation, while CD44 binding alters hyaluronic acid adhesion. Researchers must design controls to isolate these effects—e.g., using CD44-negative cell lines or uPAR knockdown models—to distinguish pathway-specific contributions to metastasis .

Q. How can researchers address variability in this compound's IC50 values across cancer cell lines (10–100 nM)?

Variability may arise from differences in CD44 expression levels or uPAR activity. Normalize cell-surface receptor density (via flow cytometry) and use dose-response curves with standardized protein concentrations. Pairing IC50 data with transcriptional profiling (e.g., RNA-seq of CD44/uPAR) clarifies mechanistic outliers .

Q. What strategies improve this compound's stability in long-term in vivo studies?

Lyophilized this compound retains activity for 3 years at -20°C. For reconstituted solutions, aliquot storage at -80°C (6-month stability) minimizes freeze-thaw degradation. In vivo, subcutaneous administration (e.g., 100 mg/kg twice daily) optimizes bioavailability, as evidenced by reduced lung metastases in murine models .

Q. How do conflicting results on this compound's pro-adhesive vs. anti-migratory effects inform experimental design?

While this compound inhibits migration in most models, it enhances CD44-dependent adhesion to hyaluronic acid. Use time-lapse microscopy to track adhesion-migration dynamics and correlate with phosphorylation status of FAK/ERK. Context-dependent effects highlight the need for microenvironment-mimicking assays (e.g., 3D matrices) .

Q. What translational challenges arise from this compound's preclinical success to Phase 2 trials in chronic lymphocytic leukemia (CLL)?

Preclinical data show efficacy in solid tumors (e.g., ovarian, breast), but Phase 2 trials focus on CLL. Researchers must reconcile differences in tumor biology (e.g., CD44 expression in liquid vs. solid tumors) and optimize dosing regimens for systemic delivery .

Data Analysis and Contradiction Resolution

Q. How should researchers validate this compound's specificity for CD44 vs. off-target interactions?

Use surface plasmon resonance (SPR) or co-immunoprecipitation to confirm CD44 binding. Compare effects in wild-type vs. CD44-knockout cells. Off-target analysis via proteome-wide affinity assays (e.g., phage display) further refines specificity .

Q. What statistical approaches are recommended for analyzing this compound's dose-dependent effects in heterogeneous tumor models?

Mixed-effects models account for intra-tumor heterogeneity in xenograft studies. For in vitro data, nonlinear regression (e.g., log[inhibitor] vs. response) quantifies IC50 variability, while cluster analysis identifies cell-line subgroups with shared sensitivity profiles .

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